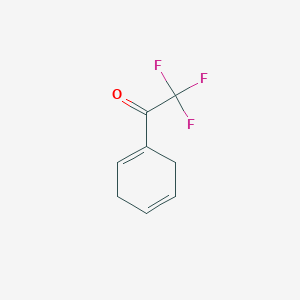
2-(4,4-Dimethylcyclohexyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethylcyclohexyl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a cyclohexane ring with two methyl groups at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)benzoic acid typically involves the reaction of 4,4-dimethylcyclohexanone with a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation, where the cyclohexanone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(4,4-Dimethylcyclohexyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carbonyl group in the benzoic acid can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) for nitration or iron (Fe) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction would produce alcohol derivatives.
科学的研究の応用
2-(4,4-Dimethylcyclohexyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can act as a ligand, binding to active sites on enzymes or receptors and modulating their activity. The cyclohexane ring provides structural stability and can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler analog with a single carboxyl group attached to a benzene ring.
4,4-Dimethylcyclohexanone: A related compound with a similar cyclohexane ring structure but lacking the benzoic acid moiety.
2,4-Dimethylbenzoic acid: Another analog with methyl groups on the aromatic ring instead of the cyclohexane ring.
Uniqueness
2-(4,4-Dimethylcyclohexyl)benzoic acid is unique due to the combination of the benzoic acid moiety and the cyclohexane ring with two methyl groups. This structure provides distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
特性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
2-(4,4-dimethylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(2)9-7-11(8-10-15)12-5-3-4-6-13(12)14(16)17/h3-6,11H,7-10H2,1-2H3,(H,16,17) |
InChIキー |
KPCGCHSKQBLPNF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2=CC=CC=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


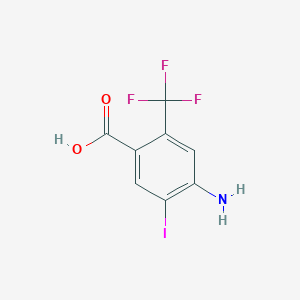
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
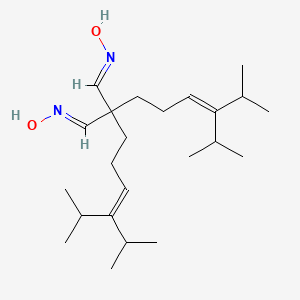
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)

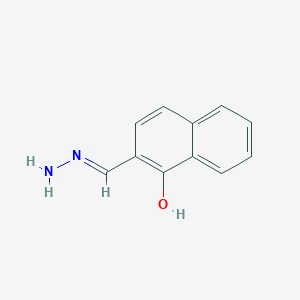
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
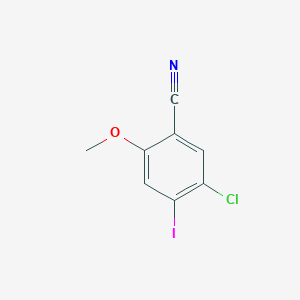
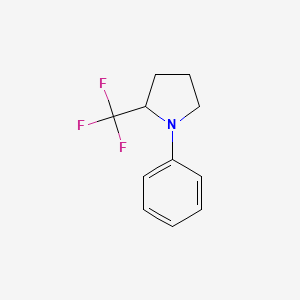


![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
